4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
Description
4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrimidin-2-one core with a methyl substituent at the 4-position. Its synthesis typically involves multi-step procedures, including hydrogenation and purification via flash chromatography (FC) or medium-pressure liquid chromatography (MPLC), as demonstrated in the reaction of 4-hydroxy-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one under hydrogenation conditions . X-ray crystallography studies reveal a monoclinic crystal system (space group P2₁/c) with six independent molecules in the asymmetric unit, differing in the dihedral angles between the heterocyclic core and substituent planes (e.g., 4-chlorophenacyl derivatives), highlighting conformational flexibility .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-6-3-2-4-7(6)10-8(11)9-5/h2-4H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXCKYKMCJICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones .
Scientific Research Applications
4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of cyclopenta-fused lactams, which are modified via substituents at the 4-position or additional functional groups. Key analogs include:
Table 1: Structural Comparison of Cyclopenta-Fused Lactams
Physicochemical and Electronic Properties
- Electron-Donating vs.
- Steric Effects : Bulkier substituents (e.g., isopropylsulfanyl in ) reduce conformational freedom and may hinder intermolecular interactions compared to the smaller methyl group .
Biological Activity
4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, alongside structure-activity relationships (SARs), synthesis methods, and relevant case studies.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- CAS Number : [not provided in the search results]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including compounds similar to this compound. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Inhibition of COX Enzymes :
- In Vivo Studies :
Anticancer Activity
The compound's structural features suggest potential as a c-Met kinase inhibitor. Deregulation of c-Met is associated with various cancers.
- c-Met Inhibition :
- Cell Line Studies :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance anti-inflammatory activity |
| Alkyl substitutions | May improve solubility and bioavailability |
| Aromatic rings | Influence binding affinity to target enzymes |
Research indicates that the presence of electron-releasing substituents enhances the compound's efficacy against COX enzymes and c-Met kinase .
Case Study 1: Anti-inflammatory Effects
A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory effects using both in vitro and in vivo models. The results indicated that specific substitutions significantly enhanced their potency compared to standard treatments like indomethacin.
Case Study 2: Anticancer Potential
Another study focused on a library of tetrahydro-pyrimidine derivatives targeting c-Met kinase. The findings revealed that modifications led to compounds with improved selectivity and lower toxicity profiles in human cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted cyclopentane derivatives with urea or thiourea analogs. A one-pot approach using microwave-assisted heating (e.g., 80–120°C in acetonitrile with DIPEA as a base) is efficient for small-scale synthesis . For higher purity, multi-step methods are preferred, such as constructing the pyrimidinone core first, followed by methyl group introduction via alkylation. Catalysts like Cs₂CO₃ and solvents like DMSO are critical for regioselectivity . Key Data:
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| One-pot (microwave) | 50–60 | >90% | |
| Multi-step (alkylation) | 65–75 | >95% |
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Methodological Answer:
- NMR : Assign signals using ¹H/¹³C NMR with DEPT-135 to distinguish CH₂ and CH₃ groups in the cyclopentane and pyrimidinone moieties. The methyl group at C4 appears as a singlet (~δ 2.1 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve ring puckering in the tetrahydrocyclopenta system, as observed in analogs like 2-(pyridin-2-yl)-cyclopenta[d]pyrimidin-4-one .
- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to confirm purity and detect byproducts like dehydro derivatives .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The lactam ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., PBS) at 4°C for biological assays .
- Thermal Stability : Decomposition occurs above 150°C (TGA data from analogs). For long-term storage, lyophilize and keep under inert gas .
Q. What impurities are commonly observed during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproducts : Unreacted cyclopentane intermediates or over-alkylated derivatives (e.g., dimethyl analogs).
- Mitigation : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 4-methyl-cyclopenta[d]pyrimidin-2-one derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK9). The methyl group enhances hydrophobic binding in the ATP pocket, as seen in pyrrolo[2,3-d]pyrimidine analogs .
- QSAR : Correlate logP values (e.g., XlogP ~0.9 for pyridinyl analogs) with cellular permeability .
Q. What structure-activity relationships (SAR) are observed in cyclopenta[d]pyrimidinone analogs?
Methodological Answer: Modifications at C4 (methyl vs. trifluoromethyl) and ring fusion (cyclopentane vs. thieno) significantly alter activity:
| Substituent | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-Methyl | 2.1 ± 0.3 | CDK9 | |
| 4-Trifluoromethyl | 0.8 ± 0.2 | CDK9 | |
| Thieno-fused | 5.4 ± 1.1 | EGFR |
Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?
Methodological Answer:
Q. What experimental strategies address contradictions in reported biological activity data?
Methodological Answer:
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Scale-Up Issues : Poor heat dissipation in one-pot reactions leads to side products. Switch to continuous flow reactors for better temperature control .
- Purification : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective large-scale production .
Q. How can degradation pathways be analyzed to improve formulation stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
